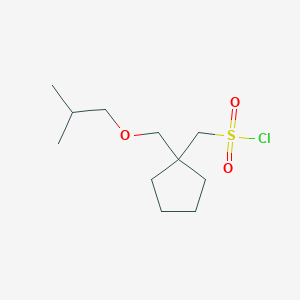

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC20439226

Molecular Formula: C11H21ClO3S

Molecular Weight: 268.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClO3S |

|---|---|

| Molecular Weight | 268.80 g/mol |

| IUPAC Name | [1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride |

| Standard InChI | InChI=1S/C11H21ClO3S/c1-10(2)7-15-8-11(5-3-4-6-11)9-16(12,13)14/h10H,3-9H2,1-2H3 |

| Standard InChI Key | QTRJZXGQHFCBAC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COCC1(CCCC1)CS(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride, reflects its structural complexity. The cyclopentane ring provides a rigid scaffold, while the isobutoxymethyl group (–CH2OCH2CH(CH3)2) introduces steric bulk that modulates reactivity. The methanesulfonyl chloride (–SO2Cl) functional group is electronically activated, rendering the compound highly reactive toward nucleophiles.

Molecular Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C11H21ClO3S |

| Molecular Weight | 268.80 g/mol |

| CAS Number | Not explicitly provided |

| Reactivity Class | Sulfonyl chloride |

The electron-withdrawing sulfonyl group polarizes the adjacent C–Cl bond, facilitating nucleophilic displacement reactions. This property is central to its synthetic applications .

Synthesis and Reaction Mechanisms

Mechanistic Considerations

The compound’s reactivity follows general sulfonyl chloride behavior:

where Nu⁻ represents nucleophiles like amines, alcohols, or carbanions . Steric hindrance from the cyclopentyl-isobutoxymethyl moiety may slow kinetics compared to simpler sulfonyl chlorides like methanesulfonyl chloride (MsCl) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. For example, methanesulfonyl chloride is used in synthesizing antifungal agents like Itraconazole . Similarly, (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride could serve as a precursor to sterically hindered sulfonamides with enhanced metabolic stability.

Agrochemical Development

The compound’s lipophilic cyclopentyl group may improve membrane permeability in pesticide candidates. Sulfonamide derivatives are common in herbicidal and fungicidal formulations, leveraging their ability to disrupt enzymatic processes.

Analytical Characterization

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is effective for trace analysis of sulfonyl chlorides. For methanesulfonyl chloride, a linear range of 1.87–7.5 ppm yielded a correlation coefficient () of 0.999 . Similar methodologies could quantify (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride impurities in APIs:

| Concentration (ppm) | Peak Area |

|---|---|

| 1.9 | 24,344 |

| 3.75 | 54,318 |

| 7.5 | 110,893 |

Spectroscopic Data

While specific spectral data for this compound is unavailable, methanesulfonyl chloride exhibits characteristic NMR signals at δ 3.0 (s, 3H, CH3) and NMR at δ 44.2 (SO2Cl) . The isobutoxymethyl group would introduce additional signals near δ 1.0 (CH(CH3)2) and δ 3.3 (–OCH2–).

Comparison with Analogous Sulfonyl Chlorides

Methanesulfonyl Chloride (MsCl)

| Parameter | MsCl | Target Compound |

|---|---|---|

| Molecular Weight | 114.55 g/mol | 268.80 g/mol |

| Reactivity | High electrophilicity | Moderate (steric hindrance) |

| Applications | Drug synthesis, catalysis | Specialty intermediates |

Cyclopentylmethanesulfonyl Chloride

The cyclopentyl analog lacks the isobutoxymethyl group, resulting in lower steric demand and faster reaction kinetics. This structural difference highlights the tunability of sulfonyl chlorides for specific synthetic challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume